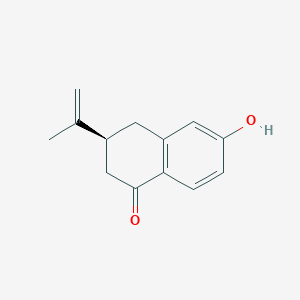
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one is a chiral organic compound with a unique structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one typically involves several steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-6-hydroxy-3-methylnaphthalen-1(2H)-one
- 3,4-Dihydro-6-hydroxy-3-ethylnaphthalen-1(2H)-one
- 3,4-Dihydro-6-hydroxy-3-propylnaphthalen-1(2H)-one
Uniqueness
(S)-3,4-Dihydro-6-hydroxy-3-isopropenylnaphthalen-1(2H)-one is unique due to its chiral nature and the presence of the isopropenyl group, which can influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3S)-6-hydroxy-3-prop-1-en-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-8(2)9-5-10-6-11(14)3-4-12(10)13(15)7-9/h3-4,6,9,14H,1,5,7H2,2H3/t9-/m0/s1 |
InChI Key |
SNQGUUAIGCZPGG-VIFPVBQESA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(C=CC(=C2)O)C(=O)C1 |
Canonical SMILES |
CC(=C)C1CC2=C(C=CC(=C2)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















